Methyl 3-(pyrimidin-4-yl)prop-2-ynoate
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Overview
Description
Methyl 3-(pyrimidin-4-yl)prop-2-ynoate is a chemical compound with the molecular formula C8H6N2O2 and a molecular weight of 162.15 g/mol It is characterized by the presence of a pyrimidine ring attached to a prop-2-ynoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(pyrimidin-4-yl)prop-2-ynoate typically involves the reaction of pyrimidine derivatives with propargyl esters under specific conditions. One common method includes the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures . The reaction proceeds through nucleophilic substitution, resulting in the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain high-purity products suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(pyrimidin-4-yl)prop-2-ynoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the ester group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Potassium carbonate in dimethylformamide (DMF).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to various substituted pyrimidine derivatives.
Scientific Research Applications
Methyl 3-(pyrimidin-4-yl)prop-2-ynoate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 3-(pyrimidin-4-yl)prop-2-ynoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Methyl 3-(pyrimidin-4-yl)prop-2-enoate: Similar structure but with a double bond instead of a triple bond.
2-Aminopyrimidin-4-one: A pyrimidine derivative with different functional groups.
Pyrazolo[3,4-d]pyrimidine: A heterocyclic compound with a similar pyrimidine ring structure.
Uniqueness
Methyl 3-(pyrimidin-4-yl)prop-2-ynoate is unique due to its specific combination of a pyrimidine ring and a prop-2-ynoate moiety. This structure imparts distinct chemical reactivity and potential biological activities, making it valuable for various research applications.
Biological Activity
Methyl 3-(pyrimidin-4-yl)prop-2-ynoate is a compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, including antimicrobial, antiviral, and anticancer properties, supported by data from various studies.
Chemical Structure and Properties
This compound features a pyrimidine ring attached to a prop-2-ynoate moiety. This unique structure contributes to its diverse reactivity and biological profile:
- Chemical Formula: C10H8N2O2
- Molecular Weight: 192.18 g/mol
- Solubility: Soluble in organic solvents like ethanol and dimethyl sulfoxide (DMSO).
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The compound can modulate enzyme activity, potentially leading to various therapeutic effects.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. A study evaluated its effectiveness against several bacterial strains, demonstrating notable inhibition:
Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Pseudomonas aeruginosa | 128 µg/mL |
These results suggest that the compound may serve as a potential lead for developing new antimicrobial agents .
Antiviral Properties
This compound has also been investigated for its antiviral activity. In vitro studies have shown that it can inhibit viral replication in cell cultures infected with specific viruses, although further research is necessary to elucidate the exact mechanisms involved.
Anticancer Activity
In recent studies, this compound has demonstrated promising anticancer effects. It was shown to induce apoptosis in cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells:
Cell Line | IC50 Value (µM) |
---|---|
MCF-7 | 15.1 |
HeLa | 18.6 |
The mechanism appears to involve the modulation of key signaling pathways related to cell survival and proliferation .
Case Studies
- Antimicrobial Efficacy Study : A comprehensive evaluation of this compound against various pathogens revealed its potential as a broad-spectrum antimicrobial agent.
- Anticancer Research : A study focusing on the compound's effects on MCF-7 and HeLa cells highlighted its ability to trigger apoptosis through intrinsic pathways, suggesting its potential utility in cancer therapy .
Properties
CAS No. |
1936379-38-2 |
---|---|
Molecular Formula |
C8H6N2O2 |
Molecular Weight |
162.15 g/mol |
IUPAC Name |
methyl 3-pyrimidin-4-ylprop-2-ynoate |
InChI |
InChI=1S/C8H6N2O2/c1-12-8(11)3-2-7-4-5-9-6-10-7/h4-6H,1H3 |
InChI Key |
YSMIOFQHVDJOHB-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C#CC1=NC=NC=C1 |
Origin of Product |
United States |
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